Isosorbide

Vue d'ensemble

Description

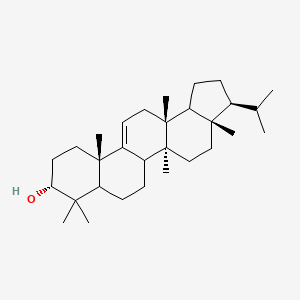

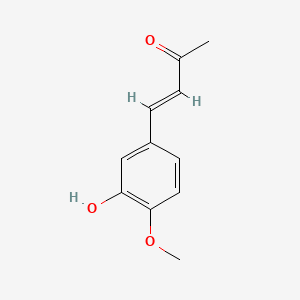

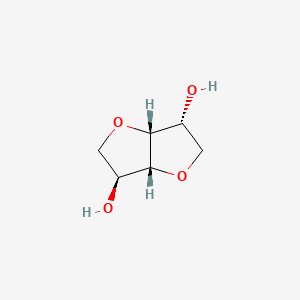

L’isosorbide est un composé chimique bicyclique appartenant au groupe des diols et des hétérocycles contenant de l’oxygène. Il contient deux cycles furanne fusionnés et est dérivé du D-sorbitol, qui est obtenu par hydrogénation catalytique du D-glucose. L’this compound est connu pour sa nature hygroscopique et est utilisé dans diverses applications, notamment en médecine et dans l’industrie .

Méthodes De Préparation

L’isosorbide est synthétisé à partir du D-sorbitol par une réaction de déshydratation. Le procédé met en œuvre des liquides ioniques acides de Brønsted comme catalyseurs, qui se sont avérés très efficaces. Les conditions réactionnelles comprennent généralement une température d’environ 130 °C et l’utilisation de l’acide paratoluènesulfonique comme catalyseur . Les méthodes de production industrielle se concentrent sur l’optimisation du rendement et de la pureté, avec le développement de procédés continus pour atteindre une efficacité élevée .

Analyse Des Réactions Chimiques

L’isosorbide subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former du dinitrate d’this compound, qui est utilisé comme vasodilatateur.

Réduction : Les réactions de réduction peuvent modifier l’this compound pour produire différents dérivés.

Substitution : L’this compound peut subir des réactions de substitution pour former des esters et des éthers.

Applications de recherche scientifique

L’this compound présente un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme produit chimique de base pour la synthèse de polymères biodégradables et d’autres dérivés.

Biologie : Les dérivés de l’this compound sont étudiés pour leur utilisation potentielle dans les systèmes d’administration de médicaments.

Applications De Recherche Scientifique

Isosorbide has a wide range of scientific research applications:

Chemistry: It is used as a platform chemical for the synthesis of biodegradable polymers and other derivatives.

Biology: this compound derivatives are studied for their potential use in drug delivery systems.

Mécanisme D'action

L’isosorbide exerce ses effets principalement par ses propriétés vasodilatatrices. Il agit comme un promédicament pour l’oxyde nitrique, qui active la guanylate cyclase et augmente les niveaux de monophosphate cyclique de guanosine (GMPc). Cela conduit à la relaxation des muscles lisses vasculaires et à la dilatation des artères et des veines périphériques .

Comparaison Avec Des Composés Similaires

L’isosorbide est souvent comparé à d’autres diols et composés cycliques. Les composés similaires comprennent :

Bisphénol A : Utilisé dans la production de polycarbonates, mais l’this compound offre une alternative non toxique et renouvelable.

Sorbitol : Le précurseur de l’this compound, utilisé dans diverses applications, notamment comme édulcorant.

Dinitrate et mononitrate d’this compound : Dérivés de l’this compound utilisés en médecine pour leurs effets vasodilatateurs.

L’this compound se distingue par sa nature renouvelable, sa non-toxicité et sa polyvalence dans diverses applications, ce qui en fait un composé précieux à la fois dans la recherche scientifique et la production industrielle.

Propriétés

IUPAC Name |

(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDXJTOLSGUMSJ-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046196 | |

| Record name | Isosorbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Mechanism of Action |

Isosorbide causes vascular relaxation, reducing systolic ophthalmic artery pressure (SOAP), systolic ocular perfusion pressure (SOPP). | |

| Record name | Isosorbide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS | |

CAS No. |

652-67-5 | |

| Record name | Isosorbide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosorbide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosorbide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isosorbide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isosorbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4:3,6-dianhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSORBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXR179L51S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOSORBIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60-63, 61-64 °C | |

| Record name | Isosorbide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOSORBIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isosorbide?

A: this compound (1,4:3,6-dianhydro-D-glucitol) has a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol. []

Q2: What are the key structural features of this compound?

A: this compound is a bicyclic ether derived from glucose. Its rigid, chiral structure, with two fused tetrahydrofuran rings, makes it a valuable building block in polymer chemistry. []

Q3: What are the advantages of using dimethyl carbonate (DMC) in this compound synthesis?

A: DMC offers a greener alternative to traditional methylating agents like dimethyl sulfate (DMS) and methyl halides in this compound synthesis. Its low toxicity and environmental benignity make it a desirable reagent. []

Q4: Can you explain the reactivity of this compound with DMC?

A: Depending on the reaction conditions, this compound reacts with DMC via different mechanisms. Weak bases favor carboxymethylation, producing compounds like dicarboxymethyl this compound, a potential monomer for polycarbonate. Strong bases favor methylation, leading to dimethyl this compound, a high-boiling green solvent. []

Q5: What are the thermal properties of this compound-based oligomers compared to PDO homopolymers?

A: Incorporating this compound into polytrimethylene ether glycol (PTEG) oligomers leads to a higher glass transition temperature (Tg) compared to pure PDO homopolymers. []

Q6: What is the significance of the higher Tg in this compound-containing polymers?

A: This enhanced Tg implies improved thermal stability, making these polymers suitable for applications requiring higher temperature resistance, such as hot-fill containers and engineering resins. []

Q7: Can this compound be utilized in organocatalysis?

A: Yes, this compound derivatives show promise as organocatalysts. For example, thiourea derivatives based on this compound have been successfully employed in the enantioselective alkylation of indole. []

Q8: What makes this compound a suitable scaffold for developing organocatalysts?

A: Its rigid conformation allows for the introduction of diverse functional groups to fine-tune its electronic and steric properties, making it highly versatile for organocatalytic applications. []

Q9: How is density functional theory (DFT) used to understand the reactivity of this compound?

A: DFT calculations provide insights into the reaction mechanisms and thermodynamics of this compound transformations, such as etherification and transetherification. These calculations help to explain the observed regioselectivity in reactions with DMC. []

Q10: What information can be gained from DFT calculations on this compound reactions?

A: DFT helps understand the influence of factors like solvent and temperature on the reaction pathway. By evaluating the thermodynamics at experimental conditions, DFT predictions guide the optimization of synthetic strategies. []

Q11: How does the number of nitrate groups in organic nitrates affect their potency in activating guanylate cyclase?

A: A strong correlation exists between the number of nitrate ester groups and the potency of organic nitrates in activating guanylate cyclase. Compounds with more nitrate groups tend to be more potent. []

Q12: What is the significance of guanylate cyclase activation by organic nitrates?

A: Guanylate cyclase activation leads to the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule responsible for vasodilation. This mechanism underlies the therapeutic effects of organic nitrates in treating angina pectoris. []

Q13: How is this compound dinitrate metabolized in humans?

A: After oral administration, this compound dinitrate is rapidly absorbed and extensively metabolized. It is primarily excreted in the urine as metabolites, with the main metabolite being an this compound conjugate, likely with glucuronic acid. []

Q14: Can this compound mononitrate be combined with other bronchodilators for improved efficacy?

A: Combining this compound mononitrate with salbutamol shows additive effects in reversing and protecting against methacholine-induced contractions, suggesting potential benefits in asthma treatment. []

Q15: What are the common side effects associated with this compound mononitrate and misoprostol when used for cervical ripening?

A: While both drugs effectively induce cervical ripening, misoprostol commonly causes abdominal pain, nausea, and vaginal bleeding, whereas this compound mononitrate frequently leads to headaches. The frequency and intensity of these side effects typically increase over the treatment period. []

Q16: Can sublingual this compound dinitrate cause refractory hypotension in postoperative patients with ischemic heart disease?

A: Yes, a case report highlights the possibility of severe, treatment-resistant hypotension following sublingual this compound dinitrate administration in a postoperative patient with ischemic heart disease. This underscores the importance of careful monitoring and individualized treatment strategies in this patient population. []

Q17: What is the rationale behind developing this compound mononitrate controlled-release tablets?

A: Developing controlled-release formulations aims to achieve a more sustained drug release profile, potentially improving patient compliance and reducing side effects compared to conventional immediate-release formulations. []

Q18: How does the dissolution of this compound dinitrate tablets vary in different media?

A: this compound dinitrate tablets generally show good dissolution in various media, including water, 0.1 mol·L-1 HCl, pH 4.5 acetate buffer solution, and pH 6.8 phosphate buffer solution, with minimal differences observed between them. []

Q19: What analytical techniques are commonly employed for the quantification of this compound dinitrate and its metabolites?

A: Gas chromatography coupled with electron capture detection (GC-ECD) and liquid chromatography coupled with mass spectrometry (LC-MS) are frequently used for quantifying this compound dinitrate and its metabolites in biological matrices. [, ]

Q20: Can this compound dinitrate and its mononitrates be simultaneously determined in human plasma?

A: Yes, capillary column gas chromatography (GC) with electron capture detection allows for the simultaneous determination of this compound dinitrate, this compound 2-mononitrate, and this compound 5-mononitrate in human plasma using two internal standards. []

Q21: What are the potential advantages of using trimetazidine over this compound mononitrate in this context?

A: Trimetazidine's mechanism of action, which involves improving cellular oxygen utilization, offers a complementary approach to the hemodynamic effects of nitrates. This, coupled with its better tolerability profile, makes it a potentially preferable option for some patients. []

Q22: What are some key techniques used to characterize this compound-containing polymers?

A: Various analytical techniques are employed, including nuclear magnetic resonance (NMR) spectroscopy to determine the polymer structure, differential scanning calorimetry (DSC) to evaluate thermal transitions, and thermogravimetric analysis (TGA) to assess thermal stability. [, ]

Q23: How is this compound utilized in diverse fields?

A: this compound finds applications in various industries, including pharmaceuticals (e.g., this compound dinitrate as a vasodilator), polymers (e.g., polyethylene this compound terephthalate as a bio-based plastic), surfactants, solvents (e.g., dimethyl this compound), and even cosmetics. []

Q24: What drives the increasing interest in this compound across different disciplines?

A: Its unique properties, such as rigidity, chirality, biodegradability, and availability from renewable resources like starch, contribute to its growing popularity as a sustainable alternative to petroleum-based chemicals. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.